
Spectroscopic and Synthetic Profile of 5-Amino-
6-nitroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 5-Amino-6-nitroquinoline

Cat. No.: B123580 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of

5-Amino-6-nitroquinoline, a quinoline derivative of interest in medicinal chemistry and

materials science. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, alongside generalized experimental protocols for its

characterization. While direct experimental spectra for 5-Amino-6-nitroquinoline are not

widely available in the public domain, this guide compiles available data and provides predicted

spectral information based on analogous compounds and spectroscopic principles.

Spectroscopic Data
The following tables summarize the available and predicted spectral data for 5-Amino-6-
nitroquinoline.

Table 1: ¹H NMR Spectral Data (Predicted)
Solvent: DMSO-d₆, Reference: TMS (δ 0.00 ppm)
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Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

H-2 8.7 - 8.9 dd J = 4.2, 1.7 Hz

H-3 7.4 - 7.6 dd J = 8.5, 4.2 Hz

H-4 8.3 - 8.5 dd J = 8.5, 1.7 Hz

H-7 7.9 - 8.1 d J = 9.0 Hz

H-8 7.6 - 7.8 d J = 9.0 Hz

-NH₂ 7.3 - 7.5 s (broad) -

Table 2: ¹³C NMR Spectral Data (Predicted)
Solvent: DMSO-d₆, Reference: DMSO-d₆ (δ 39.52 ppm)

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-2 150 - 152

C-3 121 - 123

C-4 135 - 137

C-4a 147 - 149

C-5 140 - 142

C-6 138 - 140

C-7 125 - 127

C-8 118 - 120

C-8a 128 - 130

Table 3: IR Spectral Data
Data based on NIST Chemistry WebBook entry for 5-Amino-6-nitroquinoline.[1][2]
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Wavenumber (cm⁻¹) Assignment

3400 - 3200 N-H stretch (amine)

1620 - 1580 C=C stretch (aromatic)

1550 - 1490 N-O asymmetric stretch (nitro)

1360 - 1320 N-O symmetric stretch (nitro)

1300 - 1200 C-N stretch (aromatic amine)

850 - 800 C-H out-of-plane bend (aromatic)

Table 4: Mass Spectrometry Data
Based on the molecular formula C₉H₇N₃O₂.[1][2]

Ion m/z (Predicted)

[M]⁺ 189.05

[M-NO₂]⁺ 143.06

[M-HNO₂]⁺ 142.05

Experimental Protocols
The following sections outline generalized experimental procedures for the spectroscopic

analysis of 5-Amino-6-nitroquinoline. These protocols are based on established methods for

the characterization of quinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of purified 5-Amino-6-nitroquinoline in

approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm

NMR tube.

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR

spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2
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seconds, and 16-32 scans.

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same spectrometer. Typical

parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient

number of scans to achieve a good signal-to-noise ratio (e.g., 1024-4096 scans).

Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate

Fourier transformation, phase correction, and baseline correction. Chemical shifts should be

referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small

amount of 5-Amino-6-nitroquinoline (approx. 1-2 mg) with about 100-200 mg of dry KBr

powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using

a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small

amount of the solid sample directly on the ATR crystal.

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR)

spectrometer over a range of 4000-400 cm⁻¹. Acquire a background spectrum of the pure

KBr pellet or the empty ATR crystal for background correction.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

ionization method. For a solid sample like 5-Amino-6-nitroquinoline, Electron Ionization

(EI) or Electrospray Ionization (ESI) can be used. For EI, a direct insertion probe is typically

employed. For ESI, the sample is first dissolved in a suitable solvent (e.g., methanol or

acetonitrile).

Data Acquisition: Acquire the mass spectrum in the positive ion mode over an appropriate

mass-to-charge (m/z) range.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

characteristic fragmentation patterns.

Workflow Visualization
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The following diagram illustrates the general workflow for the synthesis and spectroscopic

characterization of 5-Amino-6-nitroquinoline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 5-Amino-6-
nitroquinoline: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b123580#spectroscopic-data-for-5-amino-6-
nitroquinoline-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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